3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide
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Overview
Description
3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide is a chemical compound with the molecular formula C9H8F4N2O2 and a molecular weight of 252.17 g/mol . It is used primarily in biochemical and proteomics research . The compound features a benzohydrazide core with a tetrafluoroethoxy substituent, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide typically involves the reaction of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol . The reaction proceeds as follows:
3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The tetrafluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzohydrazide.
Reduction: Amines and other reduced forms.
Substitution: Substituted benzohydrazides with different functional groups.
Scientific Research Applications
3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in proteomics research to study protein interactions and modifications.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with carbonyl-containing compounds, making it useful in biochemical assays. The tetrafluoroethoxy group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid: Similar structure but lacks the hydrazide group.
3-(1,1,2,2-Tetrafluoroethoxy)aniline: Contains an aniline group instead of a hydrazide group.
(1,1,2,2-Tetrafluoroethoxy)benzene: Lacks the benzohydrazide core.
Uniqueness
3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide is unique due to its combination of a benzohydrazide core and a tetrafluoroethoxy substituent. This combination imparts distinct chemical properties, making it valuable in various research applications.
Properties
IUPAC Name |
3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4N2O2/c10-8(11)9(12,13)17-6-3-1-2-5(4-6)7(16)15-14/h1-4,8H,14H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOWECABTHXXJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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